molecular formula C20H19N3 B12732836 11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- CAS No. 127040-46-4

11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)-

Cat. No.: B12732836
CAS No.: 127040-46-4
M. Wt: 301.4 g/mol
InChI Key: PVLLKRLLKOIZJB-UHFFFAOYSA-N
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Description

11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- is a complex organic compound with the molecular formula C20H19N3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyridocarbazole core, followed by the introduction of the piperidinyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- can be compared with other similar compounds, such as:

    Pyrano[3,2-c]carbazole: Known for its antiproliferative activity against cancer cell lines.

    Pyrano[2,3-a]carbazole: Exhibits various biological activities, including antimicrobial and anti-inflammatory properties.

The uniqueness of 11H-Pyrido(3,2-a)carbazole, 3-(1-piperidinyl)- lies in its specific structure and the presence of the piperidinyl group, which may confer distinct chemical and biological properties compared to other pyridocarbazole derivatives.

Properties

CAS No.

127040-46-4

Molecular Formula

C20H19N3

Molecular Weight

301.4 g/mol

IUPAC Name

3-piperidin-1-yl-11H-pyrido[3,2-a]carbazole

InChI

InChI=1S/C20H19N3/c1-4-12-23(13-5-1)19-11-9-16-18(21-19)10-8-15-14-6-2-3-7-17(14)22-20(15)16/h2-3,6-11,22H,1,4-5,12-13H2

InChI Key

PVLLKRLLKOIZJB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4

Origin of Product

United States

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